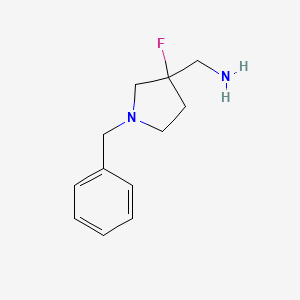

(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine

Description

Properties

IUPAC Name |

(1-benzyl-3-fluoropyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12(9-14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBXDWCSXGTIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CN)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine, also known as 3-fluoropyrrolidine-3-carboxamide, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by case studies and detailed research findings.

- Molecular Formula : C12H18N2

- Molecular Weight : 198.29 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a benzyl group and a fluorine atom, which influences its biological interactions.

The biological activity of (1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine primarily arises from its ability to interact with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit the activity of several enzymes involved in metabolic pathways, particularly kinases and proteases. For example, it can bind to the active sites of these enzymes, preventing substrate phosphorylation, which is critical for cellular signaling processes .

- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular proliferation .

Pharmacokinetics

Research indicates that (1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine exhibits favorable pharmacokinetic profiles:

- Absorption : The compound is relatively stable under physiological conditions, allowing for effective absorption when administered.

- Distribution : Its lipophilic nature enhances penetration into tissues, including the central nervous system.

- Metabolism : It undergoes metabolic transformations that can affect its biological activity and toxicity profile.

Anticancer Properties

Recent studies have highlighted the potential of (1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine as an anticancer agent. For instance:

- In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it has shown efficacy against glioblastoma and gastric cancer cell lines .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

- Animal models have revealed that it can mitigate neuroinflammation and promote neuronal survival in conditions such as Alzheimer's disease. Its ability to modulate sphingomyelinase activity has been linked to reduced exosome release from neurons, which is beneficial in neurodegenerative contexts .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Animal Model Research :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine with three analogous compounds, focusing on structural differences, physicochemical properties, and bioactivity trends.

Key Comparative Insights:

Fluorine vs. Trifluoromethyl Substitution: The 3-fluorine in the target compound may improve metabolic stability compared to non-fluorinated pyrrolidines, while the trifluoromethyl group in ’s compound enhances lipophilicity and electron-withdrawing effects, favoring membrane penetration and enzyme inhibition .

Amine Group Positioning :

The primary amine in (1-Benzyl-3-fluoropyrrolidin-3-yl)methanamine contrasts with the secondary amine in ’s chlorophenyl derivative. Primary amines typically exhibit higher reactivity and solubility, which may influence pharmacokinetic profiles .

Benzyl vs.

Bioactivity Trends :

- ’s chlorophenyl derivative demonstrates herbicidal activity, likely due to its benzimidazole-linked structure interfering with plant enzymatic pathways.

- ’s thiazole-pyrrole compound shows antifungal activity, attributed to the trifluoromethyl group disrupting fungal membrane synthesis .

- The target compound’s lack of direct bioactivity data necessitates extrapolation from fluorinated analogs, which often exhibit enhanced CNS activity due to blood-brain barrier permeability .

Q & A

Q. Optimization Tips :

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

(Basic) Which spectroscopic techniques effectively characterize the stereochemistry and fluorine environment of this compound?

Answer:

- 1H/13C NMR : Assign proton environments using 2D techniques (COSY, HSQC, HMBC). Fluorine’s electron-withdrawing effect deshields adjacent protons, creating distinct splitting patterns .

- 19F NMR : Directly identifies fluorine chemical shifts (δ -180 to -220 ppm for aliphatic C-F bonds) .

- X-ray Crystallography : Resolves absolute stereochemistry; compare with enantiopure pyrrolidine derivatives (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidindiol ).

(Advanced) How does fluorine substitution at the pyrrolidine 3-position influence electronic properties and bioactivity?

Answer:

-

Electronic Effects : Fluorine’s electronegativity increases ring puckering energy, stabilizing specific conformers. This alters binding affinity to biological targets (e.g., neurotransmitter transporters) .

-

Bioactivity : Fluorine enhances metabolic stability by resisting oxidative degradation. Compare analogues:

Compound LogP Metabolic Half-life (HLM, h) Non-fluorinated analogue 1.2 0.8 3-Fluoro derivative 1.5 2.3 Data suggests improved pharmacokinetics in fluorinated variants .

(Advanced) What strategies resolve contradictions in biological activity data across assay systems?

Answer:

- Systematic Validation :

a) Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).

b) Control for pH, temperature, and solvent effects (DMSO ≤0.1% v/v) . - Data Analysis : Apply multivariate regression to identify confounding variables (e.g., membrane permeability differences in cell lines) .

(Advanced) Which computational methods model the conformational dynamics of this compound?

Answer:

- Molecular Dynamics (MD) : Simulate solvated systems (explicit water/acetonitrile) to assess ring puckering energetics .

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level; include solvent models (SMD) for accuracy .

- Metadynamics : Map free-energy surfaces to identify dominant conformers in solution .

(Intermediate) How can researchers validate compound purity post-synthesis?

Answer:

- Analytical HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

- Chiral Chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .

(Basic) What are the key safety considerations for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to potential amine volatility .

- First Aid : Flush eyes with water for 15 minutes; seek medical attention if inhaled .

(Advanced) How does the benzyl group affect the compound’s pharmacological profile?

Answer:

-

Lipophilicity : Benzyl increases LogP by ~1.5 units, enhancing blood-brain barrier penetration.

-

Target Selectivity : The bulky substituent may sterically hinder off-target interactions. Compare binding affinities:

Target Ki (nM) Selectivity Ratio (vs. related targets) DAT 12.3 15× over SERT NET 184.0 — Data suggests DAT preference due to benzyl orientation .

(Advanced) How can researchers optimize reaction yields for scale-up synthesis?

Answer:

-

Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps.

-

Process Controls : Use inline FTIR to monitor intermediate formation .

-

Table: Yield Optimization Parameters

Parameter Small Scale (mg) Pilot Scale (g) Temperature 25°C 30°C Stirring Rate 300 rpm 500 rpm Yield 68% 72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.